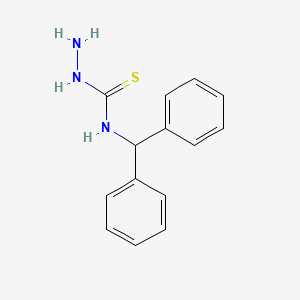

4-Benzhydryl-3-thiosemicarbazide

説明

4-Benzhydryl-3-thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides, which are known for their diverse biological activities and potential use in the synthesis of various heterocyclic compounds. Thiosemicarbazides are characterized by the presence of a thiourea moiety and are often used as intermediates in the synthesis of thiazoles, triazoles, and other heterocyclic structures.

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives, including those related to 4-Benzhydryl-3-thiosemicarbazide, typically involves the reaction of hydrazides with isothiocyanates. For instance, new thiosemicarbazide derivatives were synthesized by reacting 2-(ethylsulfanyl)benzohydrazide with various aryl isothiocyanates, leading to compounds with potent antioxidant activities . Similarly, 4-Benzhydryl-3-thiosemicarbazide can be synthesized through analogous methods, which may involve the reaction of benzhydryl hydrazides with appropriate isothiocyanates.

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives can be complex, with the possibility of existing in different conformations. For example, the reaction of 4-benzoylpyridine and thiosemicarbazide yielded E- and Z-isomers, which were characterized using NMR techniques and theoretical calculations. The conformational distribution and geometry optimization of these compounds were studied using methods like PM3 and Density Functional Theory (DFT) . These techniques can also be applied to analyze the molecular structure of 4-Benzhydryl-3-thiosemicarbazide.

Chemical Reactions Analysis

Thiosemicarbazides can undergo various chemical reactions leading to the formation of heterocyclic compounds. For instance, 1-benzoyl-4-phenyl-3-thiosemicarbazide can cyclize under acidic or basic conditions to form different heterocyclic structures . Additionally, 4-Benzhydryl-3-thiosemicarbazide can be expected to participate in heterocyclic synthesis reactions, such as the formation of thiazole, triazole, and thiadiazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives can be studied using spectroscopic methods and quantum chemical calculations. For example, a compound closely related to 4-Benzhydryl-3-thiosemicarbazide was synthesized and characterized using FTIR and NMR spectroscopy, and its molecular electrostatic potential and frontier orbitals were analyzed using computational methods . These techniques provide insights into the bond parameters, vibration frequencies, and electronic properties of the molecules, which are crucial for understanding their reactivity and potential applications.

科学的研究の応用

Applications in Crystallography and Spectroscopy

4-Benzhydryl-3-thiosemicarbazide and its derivatives are significant in the field of crystallography and spectroscopy. For instance, studies have shown the utility of thiosemicarbazide derivatives in X-ray diffraction and vibrational spectroscopy. These compounds play a vital role in understanding crystal structures and molecular interactions through various forms of hydrogen bonding and spectral analysis (A. V. Aparna et al., 2011), (Priyanka Gautam et al., 2014).

In Heterocyclic Chemistry

The compound is extensively used in the synthesis of heterocyclic compounds. Research shows that 4-Benzhydryl-3-thiosemicarbazide reacts with various chemicals to form different heterocyclic and fused heterocyclic ring systems, which are fundamental in organic synthesis and pharmaceutical applications (Y. M. Elkholy & R. Mohareb, 1994).

Antioxidant Properties

Certain derivatives of 4-Benzhydryl-3-thiosemicarbazide exhibit potent antioxidant activities. Studies have highlighted the synthesis of new thiosemicarbazide derivatives and their efficacy in radical scavenging assays, indicating their potential as antioxidants (Nafal Nazarbahjat et al., 2014).

Synthesis of Bioactive Materials

Thiosemicarbazide derivatives are crucial intermediates in the synthesis of pharmaceutical and bioactive materials. They are used in medicinal chemistry for preparing heterocycles and non-natural β-amino acids, demonstrating significant anti-mycobacterial activity (S. Sardari et al., 2017).

Role in Molecular Structure Analysis

These compounds are also instrumental in molecular structure analysis. For example, the synthesis of (Z)-1-[4-(trifluoromethyl)benzylidene]thiosemicarbazide and its characterization through spectroscopic methods and density functional theory studies provide insights into molecular electrostatic potential and orbital interactions (U. Osman et al., 2019).

Safety And Hazards

According to the safety data sheet, 4-Benzhydryl-3-thiosemicarbazide is harmful if swallowed . It is advised to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is recommended to immediately call a poison center or doctor/physician .

将来の方向性

4-Benzhydryl-3-thiosemicarbazide has attracted interest as a potential therapeutic agent in various fields of research and industry. It is expected that future research will continue to explore its potential applications, particularly in the field of biochemistry, with a wide range of medical applications .

特性

IUPAC Name |

1-amino-3-benzhydrylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3S/c15-17-14(18)16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,15H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZRVDYOCCVVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370724 | |

| Record name | 4-Benzhydryl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzhydryl-3-thiosemicarbazide | |

CAS RN |

21198-25-4 | |

| Record name | 4-Benzhydryl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21198-25-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)

![2-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B1273725.png)

![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)